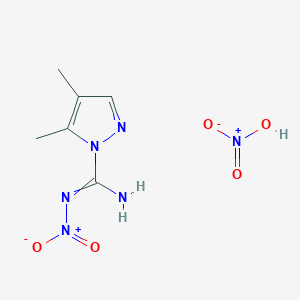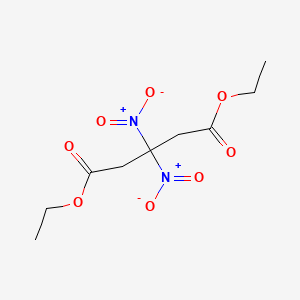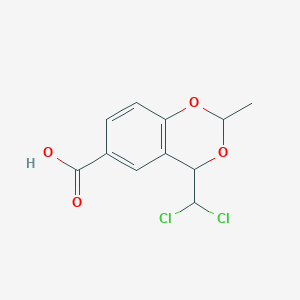
4,5-dimethyl-N'-nitropyrazole-1-carboximidamide;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-N’-nitropyrazole-1-carboximidamide; nitric acid is a compound that belongs to the class of nitroazoles. Nitroazoles are known for their high energy, high density, low sensitivity, and good thermal stability. This compound has a molecular formula of C6H9N5O2 and a molecular weight of 183.17 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,5-dimethyl-N’-nitropyrazole-1-carboximidamide typically involves the nitration of pyrazole derivatives. One common method is the nitration reaction using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require careful control of temperature and reaction time to achieve the desired product. Industrial production methods may involve continuous-flow processes to enhance yield and purity .
Chemical Reactions Analysis
4,5-Dimethyl-N’-nitropyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-N’-nitropyrazole-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nitrogen heterocyclic compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of nitroazoles.
Industry: The compound is used in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N’-nitropyrazole-1-carboximidamide involves its interaction with molecular targets through electrophilic substitution reactions. The nitro group plays a crucial role in these interactions, influencing the compound’s reactivity and stability . The pathways involved include nitration and reduction processes, which are essential for its various applications.
Comparison with Similar Compounds
4,5-Dimethyl-N’-nitropyrazole-1-carboximidamide can be compared with other nitroazoles such as:
- 3,4-Dinitropyrazole
- 1,3-Dinitropyrazole
- 3,5-Dinitropyrazole
These compounds share similar structural features but differ in their reactivity, stability, and applications.
Properties
CAS No. |
62192-78-3 |
|---|---|
Molecular Formula |
C6H10N6O5 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
4,5-dimethyl-N'-nitropyrazole-1-carboximidamide;nitric acid |
InChI |
InChI=1S/C6H9N5O2.HNO3/c1-4-3-8-10(5(4)2)6(7)9-11(12)13;2-1(3)4/h3H,1-2H3,(H2,7,9);(H,2,3,4) |
InChI Key |
CQUBCRPEPUMQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C(=N[N+](=O)[O-])N)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate](/img/structure/B14561130.png)
![3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14561131.png)
![Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-](/img/structure/B14561132.png)


![N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14561144.png)
![4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B14561152.png)


![4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal](/img/structure/B14561166.png)
![2-Sulfanylidene-1,5,6,7-tetrahydropyrido[3,4-d]pyrimidin-8-one](/img/structure/B14561173.png)
![3-[(4-Acetylphenyl)methyl]pentan-2-one](/img/structure/B14561178.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate](/img/structure/B14561186.png)
![[(5-Methylhex-2-en-1-yl)sulfanyl]benzene](/img/structure/B14561191.png)
